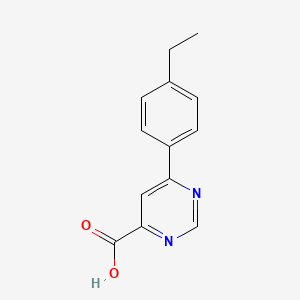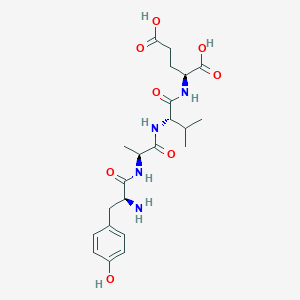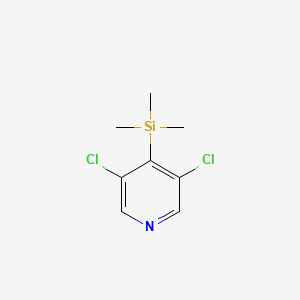![molecular formula C11H7ClIN3O2 B12640561 4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid CAS No. 919116-72-6](/img/structure/B12640561.png)
4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid is a chemical compound with the molecular formula C11H7ClIN3O2 It is characterized by the presence of a pyrimidine ring substituted with chlorine and iodine atoms, and an amino group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrimidine and 4-aminobenzoic acid.
Halogenation: The pyrimidine ring is halogenated using iodine and a suitable halogenating agent to introduce the iodine atom at the 5-position.
Amination: The halogenated pyrimidine is then subjected to amination using 4-aminobenzoic acid under appropriate reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and benzoic acid moieties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chloropyrimidin-2-yl)amino]benzoic acid
- 4-[(4-Iodopyrimidin-2-yl)amino]benzoic acid
- 4-[(4-Chloro-5-bromopyrimidin-2-yl)amino]benzoic acid
Uniqueness
4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid is unique due to the presence of both chlorine and iodine atoms on the pyrimidine ring. This dual halogenation can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
919116-72-6 |
|---|---|
Molecular Formula |
C11H7ClIN3O2 |
Molecular Weight |
375.55 g/mol |
IUPAC Name |
4-[(4-chloro-5-iodopyrimidin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C11H7ClIN3O2/c12-9-8(13)5-14-11(16-9)15-7-3-1-6(2-4-7)10(17)18/h1-5H,(H,17,18)(H,14,15,16) |
InChI Key |
VGNKXAGLGMZXHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC=C(C(=N2)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


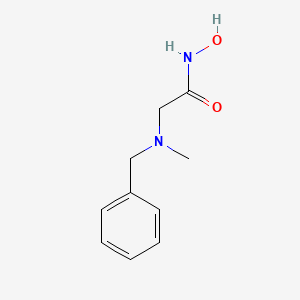


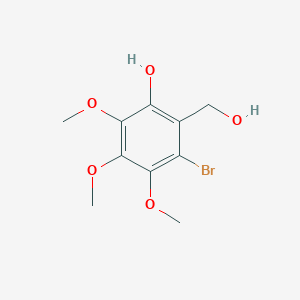
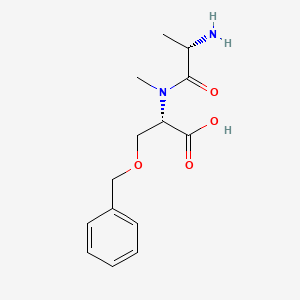
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B12640512.png)
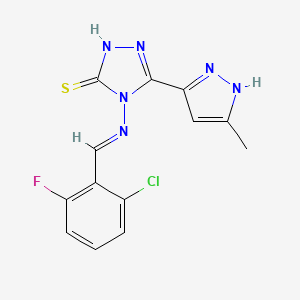
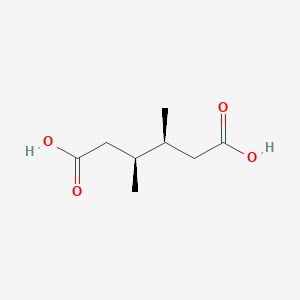

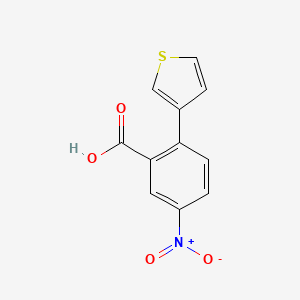
![2-(2-Chlorophenyl)-5-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12640543.png)
